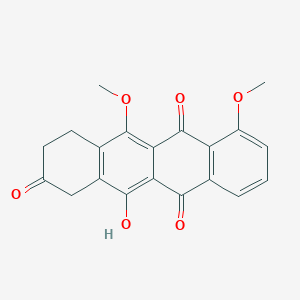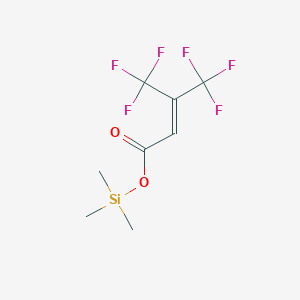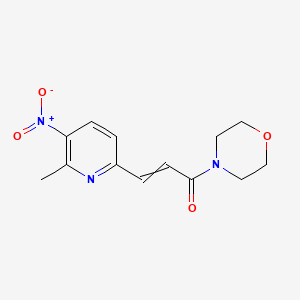![molecular formula C16H20Cl2N2O3 B14377985 2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate CAS No. 90096-32-5](/img/structure/B14377985.png)
2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a dichlorophenyl group attached to a piperazine ring, which is further linked to an ethyl 3-oxobutanoate moiety. Piperazine derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate typically involves the reaction of 2,5-dichloroaniline with piperazine to form 2,5-dichlorophenylpiperazine. This intermediate is then reacted with ethyl 3-oxobutanoate under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The choice of solvents and reaction conditions may be adjusted to ensure cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperazine derivatives are explored for their potential use in treating neurological disorders, such as schizophrenia and depression.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate involves its interaction with specific molecular targets. Piperazine derivatives are known to act on neurotransmitter receptors, such as dopamine and serotonin receptors. The compound may function as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Cariprazine: An atypical antipsychotic used to treat schizophrenia and bipolar disorder.
Risperidone: Another antipsychotic with a similar piperazine structure.
Olanzapine: Atypical antipsychotic with a different chemical structure but similar pharmacological effects.
Uniqueness
2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its dichlorophenyl group and ethyl 3-oxobutanoate moiety contribute to its unique interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
90096-32-5 |
|---|---|
Molecular Formula |
C16H20Cl2N2O3 |
Molecular Weight |
359.2 g/mol |
IUPAC Name |
2-[4-(2,5-dichlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate |
InChI |
InChI=1S/C16H20Cl2N2O3/c1-12(21)10-16(22)23-9-8-19-4-6-20(7-5-19)15-11-13(17)2-3-14(15)18/h2-3,11H,4-10H2,1H3 |
InChI Key |
STJVLLVXMVRROW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)OCCN1CCN(CC1)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


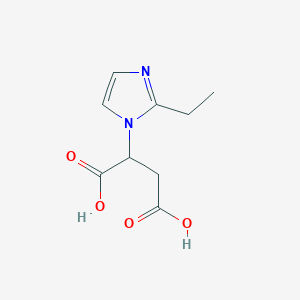



![tert-Butyl[(cyclopent-1-en-1-yl)oxy]diphenylsilane](/img/structure/B14377918.png)


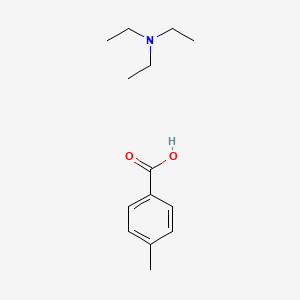
![4-Chloro-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B14377932.png)
![1-[(4-Methylpiperazin-1-yl)methyl]naphthalen-2-ol](/img/structure/B14377941.png)
